REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[OH-].[K+].[NH4+:12].[OH-].[CH2:14](O)[CH3:15]>>[N:12]1[CH:8]=[CH:7][CH:6]=[CH:2][C:1]=1[C:4]1[C:9]([C:15]2[CH:14]=[CH:2][CH:1]=[CH:4][N:5]=2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2,3.4|
|
Name
|
Compound 93
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
6-(2-(4-Iodophenyl)ethynyl)pyridine-3-ter-pyridine (Compound 94, Scheme 24) was prepared
|
Type
|
TEMPERATURE
|
Details
|
reflux for 14 hours
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
Thereafter the crude solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |